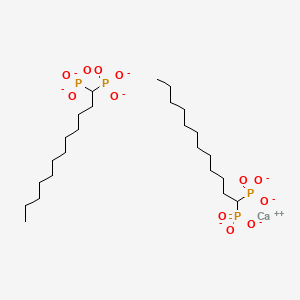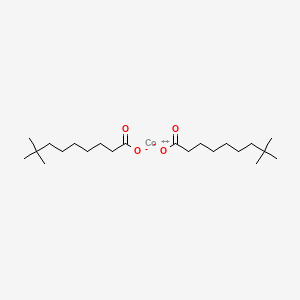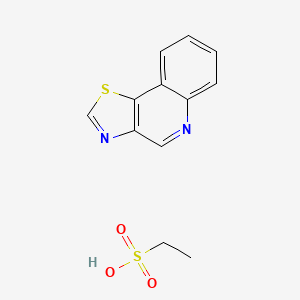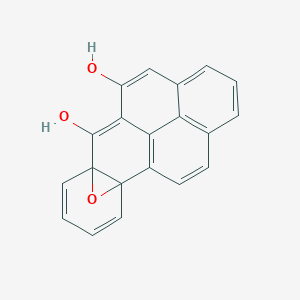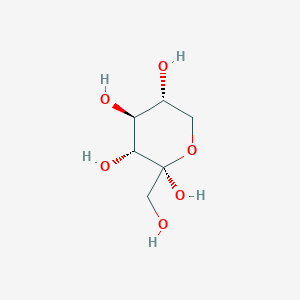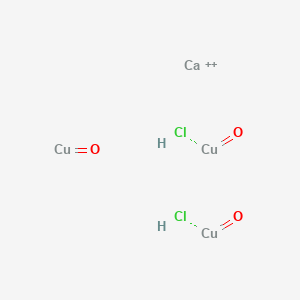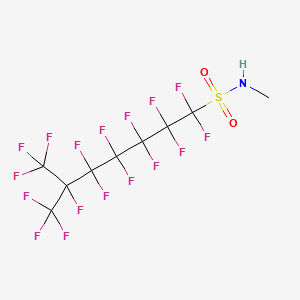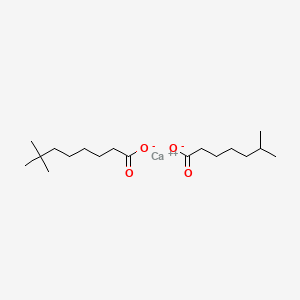
(3,3-Diethoxy-2,2-dimethylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Diethoxy-2,2-dimethylpropyl)benzene is an organic compound with the molecular formula C15H24O2. It consists of a benzene ring substituted with a 3,3-diethoxy-2,2-dimethylpropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxy-2,2-dimethylpropyl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-diethoxy-2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(3,3-Diethoxy-2,2-dimethylpropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.
Scientific Research Applications
(3,3-Diethoxy-2,2-dimethylpropyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Diethoxy-2,2-dimethylpropyl)benzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethoxy-2,2-dimethylpropyl)benzene: Similar structure with methoxy groups instead of ethoxy groups.
(3,3-Diethoxy-2,2-dimethylpropyl)toluene: Similar structure with a methyl group on the benzene ring.
(3,3-Diethoxy-2,2-dimethylpropyl)phenol: Similar structure with a hydroxyl group on the benzene ring.
Uniqueness
(3,3-Diethoxy-2,2-dimethylpropyl)benzene is unique due to its specific substitution pattern and the presence of ethoxy groups, which can influence its reactivity and interactions in various chemical and biological contexts. Its distinct structure allows for unique applications and properties compared to other similar compounds .
Properties
CAS No. |
93963-42-9 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(3,3-diethoxy-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C15H24O2/c1-5-16-14(17-6-2)15(3,4)12-13-10-8-7-9-11-13/h7-11,14H,5-6,12H2,1-4H3 |
InChI Key |
ZBGABXFKVXZYAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)(C)CC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


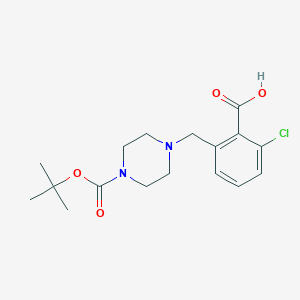
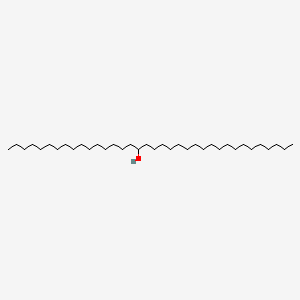

![2,5-Diamino-6-[(4-bromophenyl)amino]pyrimidin-4(1h)-one](/img/structure/B12651693.png)
